1-溴-2-(二氟甲氧基)-3-硝基苯

描述

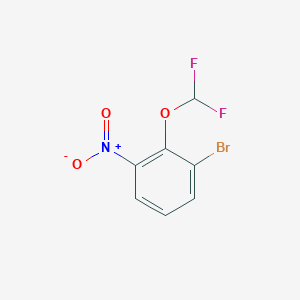

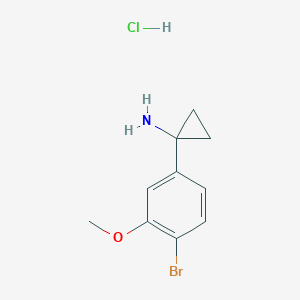

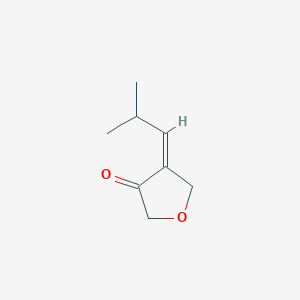

“1-Bromo-2-(difluoromethoxy)-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrF2O . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, two by a difluoromethoxy group, and another one by a nitro group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(difluoromethoxy)-3-nitrobenzene” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions from methods like HF/DFT .Chemical Reactions Analysis

The reactivity of similar compounds, such as di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes, in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .科学研究应用

Palladium-Catalyzed Direct Arylations

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene can be used in the direct arylation of heteroarenes using palladium catalysis . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes, resulting in arylated heteroarenes . This synthetic scheme is attractive due to its cost-effectiveness, simplicity, and low environmental impact .

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

This compound can be used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest in pharmaceutical chemistry, as many important drugs contain a (polyfluoroalkoxy)benzene unit .

Direct Fluorination of 1-Bromo-2-Nitrobenzene

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene can be synthesized through the direct fluorination of 1-bromo-2-nitrobenzene . This method involves the reaction of 1-bromo-2-nitrobenzene with a fluorinating agent, such as hydrogen fluoride or a fluorinating reagent like Selectfluor .

Nucleophilic Substitution of 1-Bromo-2-Chlorobenzene

Another method for synthesizing 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is the nucleophilic substitution of 1-bromo-2-chlorobenzene with a fluorine source . This method offers the advantage of versatility, as it allows for the use of different nucleophilic fluorine sources and solvents .

Bromination of 1-Fluoro-2-Nitrobenzene

An indirect method for synthesizing 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene involves the bromination of 1-fluoro-2-nitrobenzene followed by the reduction of the nitro group to an amino group, and subsequent bromination of the amino group .

Use of Alternative Fluorinating Agents

Researchers have explored the use of alternative fluorinating agents and reaction conditions to improve the efficiency and sustainability of the synthesis of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene . For example, some studies have investigated the use of ionic liquids as solvents and catalysts in the direct fluorination reaction .

未来方向

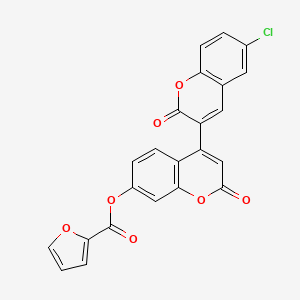

The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds such as Lumacaftor . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

属性

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAOUJCUASPQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2811987.png)

![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)